molecular formula C8H11Br2N B13009080 4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide

4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide

Cat. No.: B13009080
M. Wt: 280.99 g/mol
InChI Key: GZDRIPWYOPFRHX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide typically involves the bromination of 2,6-dimethylpyridine. One common method is to react 2,6-dimethylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes by modifying nucleophilic sites on proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable intermediates and derivatives makes it valuable in organic synthesis and industrial applications .

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

4-(bromomethyl)-2,6-dimethylpyridine;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H

InChI Key

GZDRIPWYOPFRHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)CBr.Br

Origin of Product

United States

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